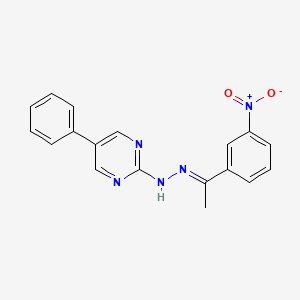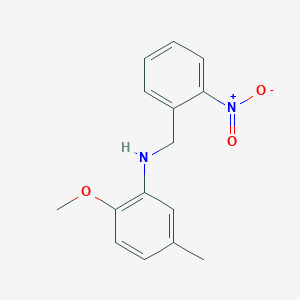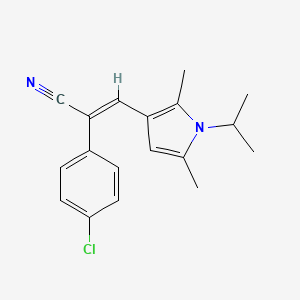![molecular formula C19H16O6 B5714049 methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, also known as Methyl 4-[4-Methoxyphenyl]-2-Oxo-2H-Chromen-7-Yloxy]Acetate, is an organic compound that belongs to the class of coumarin derivatives. It is a yellow crystalline powder that is widely used in scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves the interaction of the coumarin moiety with metal ions, resulting in a change in the fluorescence emission of the compound. This change in fluorescence emission can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects:
This compound {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has no known biochemical or physiological effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate in lab experiments is its high sensitivity and selectivity for detecting metal ions in biological systems. However, one of the main limitations of using this compound is its potential toxicity to living organisms, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate. One direction is to explore its potential as a photosensitizer for photodynamic therapy, as this technique has shown promise in the treatment of cancer and other diseases. Another direction is to investigate its potential as a fluorescent probe for detecting other metal ions in biological systems, as this may lead to the development of new diagnostic tools for various diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop new methods for synthesizing it in a more efficient and cost-effective manner.
Synthesemethoden
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The most commonly used method for synthesizing this compound involves the reaction of 4-hydroxycoumarin with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction produces 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-ol, which is then reacted with methyl chloroacetate to produce this compound {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate.
Wissenschaftliche Forschungsanwendungen
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a fluorescent probe for detecting metal ions such as copper, zinc, and iron in biological systems. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Eigenschaften
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)16-10-18(20)25-17-9-14(7-8-15(16)17)24-11-19(21)23-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEQHPIKEFZQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)


![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)

![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)
